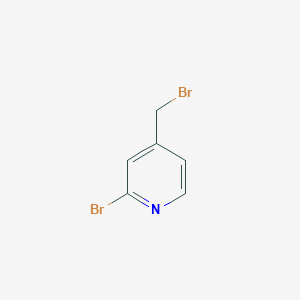

2-Bromo-4-(bromomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSJMNJBKAPIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513841 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-14-2 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83004-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(bromomethyl)pyridine via Radical Bromination

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-4-(bromomethyl)pyridine, a pivotal bifunctional intermediate in pharmaceutical and agrochemical research. The primary focus is on the conversion of 2-bromo-4-methylpyridine using a selective free-radical bromination process. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical safety considerations, and detail the analytical characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, heterocyclic building blocks are indispensable tools for constructing complex molecular architectures. Among these, this compound stands out as a particularly valuable intermediate.[1] Its structure features two distinct and orthogonally reactive sites: a bromine atom on the pyridine ring at the 2-position and a bromomethyl group at the 4-position.

The bromine atom at C2 is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the bromomethyl group behaves as a potent electrophile, readily undergoing nucleophilic substitution with various heteroatoms (O, N, S), making it ideal for tethering the pyridine core to other molecular fragments. This dual reactivity empowers medicinal chemists to rapidly generate diverse libraries of compounds, a crucial step in the discovery of novel therapeutic agents.[1]

This guide focuses on the most efficient and widely adopted method for its synthesis: the free-radical bromination of the benzylic-like methyl group of 2-bromo-4-methylpyridine.

Mechanistic Deep Dive: The Wohl-Ziegler Bromination

The selective bromination of the methyl group on the 2-bromo-4-methylpyridine backbone, while leaving the pyridine ring untouched, is achieved through the Wohl-Ziegler reaction.[3][4] This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[5][6]

Causality Behind Experimental Choices:

-

Reagent Selection:

-

N-Bromosuccinimide (NBS): The choice of NBS is critical for regioselectivity.[7] In a non-polar solvent, NBS provides a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr.[5][8] This low concentration is key to favoring the radical chain pathway for benzylic bromination over the alternative ionic pathway of electrophilic aromatic substitution on the electron-deficient pyridine ring.[4]

-

Radical Initiator (AIBN): To initiate the radical chain reaction, a source of radicals is required. Azobisisobutyronitrile (AIBN) is a preferred initiator over others like benzoyl peroxide. Upon heating, AIBN cleanly decomposes to form two cyanoisopropyl radicals and nitrogen gas, avoiding potential side reactions that can occur with peroxide-based initiators.[7]

-

Solvent (Carbon Tetrachloride): The classic solvent for Wohl-Ziegler reactions is carbon tetrachloride (CCl₄) because it is inert under radical conditions and facilitates the desired reaction kinetics.[4] However, due to its significant toxicity and environmental impact, alternative inert solvents such as acetonitrile or trifluorotoluene are now more commonly used.[4][5]

-

-

Reaction Mechanism: The reaction proceeds via a well-established radical chain mechanism.[6]

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN into radicals, which then abstract a hydrogen from trace HBr to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle. a. The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-4-methylpyridine. This abstraction occurs at the "benzylic" position because the resulting radical intermediate is resonance-stabilized by the pyridine ring. b. This pyridyl-methyl radical then reacts with a molecule of Br₂ (generated in situ from NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction concludes when two radical species combine.

-

Below is a diagram illustrating the core propagation steps of the Wohl-Ziegler mechanism.

Caption: Core propagation steps in the radical bromination.

Experimental Protocol & Data

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |

| 2-bromo-4-methylpyridine | 4926-28-7 | 172.03 | 1.0 | 10.0 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | 10.8 g |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.05 | 0.48 g |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | - | 150 mL |

Reaction Workflow

The following diagram outlines the complete experimental workflow from setup to final product isolation.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).

-

Charging Reagents: To the flask, add 2-bromo-4-methylpyridine (10.0 g), N-Bromosuccinimide (10.8 g), Azobisisobutyronitrile (0.48 g), and carbon tetrachloride (150 mL).

-

Heating: Begin stirring and gently heat the mixture to reflux (approx. 77°C). The reaction is often initiated with a heat lamp to ensure radical formation.

-

Monitoring: The reaction progress can be monitored by observing the physical properties of the succinimide by-product. NBS is denser than CCl₄ and will sink, while succinimide is less dense and will float.[4] The reaction is typically complete within 2-4 hours. Alternatively, progress can be monitored by TLC or GC-MS.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine, followed by saturated sodium chloride (brine) solution (1 x 50 mL).

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Product Characterization

The identity and purity of the synthesized this compound (CAS No: 83004-14-2) must be confirmed by spectroscopic analysis.[9]

-

Molecular Formula: C₆H₅Br₂N

-

Molecular Weight: 250.92 g/mol [9]

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃):

-

The spectrum will show characteristic signals for the aromatic protons and the newly formed bromomethyl group.

-

δ ~8.3 ppm (d, 1H): Proton at C6 of the pyridine ring.

-

δ ~7.4 ppm (s, 1H): Proton at C3 of the pyridine ring.

-

δ ~7.2 ppm (d, 1H): Proton at C5 of the pyridine ring.

-

δ ~4.5 ppm (s, 2H): Protons of the bromomethyl (-CH₂Br) group.

-

-

Mass Spectrometry (EI):

-

The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes exist in a ~1:1 ratio).

-

[M]⁺: m/z ~249

-

[M+2]⁺: m/z ~251 (approx. 200% intensity of M⁺)

-

[M+4]⁺: m/z ~253 (approx. 100% intensity of M⁺)

-

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict safety protocols.[10][11][12][13][14][15]

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[10] It is also harmful if swallowed and is sensitive to light and moisture. Handle only in a fume hood with appropriate gloves, lab coat, and eye protection.

-

Azobisisobutyronitrile (AIBN): A thermally unstable solid that can decompose exothermically. Store in a cool place and keep away from heat sources to prevent uncontrolled decomposition.

-

Carbon Tetrachloride (CCl₄): A highly toxic, carcinogenic, and ozone-depleting substance. Its use is highly restricted. If used, extreme caution must be exercised with full PPE and in a certified chemical fume hood. Safer solvent alternatives should be prioritized.

-

Halogenated Pyridines: The starting material and product are toxic and irritants. This compound is a lachrymator (causes tearing) and should be handled with care to avoid inhalation or skin contact.[16]

-

General Handling: All manipulations should be performed within a chemical fume hood. Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[11] Have spill kits and appropriate fire extinguishing media (e.g., dry chemical, CO₂) readily available.

Conclusion

The Wohl-Ziegler reaction provides a reliable and regioselective method for synthesizing this compound from 2-bromo-4-methylpyridine. The strategic use of NBS and a radical initiator under controlled conditions effectively directs bromination to the desired methyl group. The resulting product is a highly versatile bifunctional building block, offering chemists a powerful tool for the synthesis of complex molecules in drug discovery and materials science. Adherence to the detailed protocol and rigorous safety precautions outlined in this guide is essential for a successful and safe synthetic outcome.

References

- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.

-

Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

- Sigma-Aldrich. (2025).

- Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- ChemScience. (2024).

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-(Bromomethyl)pyridine synthesis.

- LookChem. (n.d.). 2-(Bromomethyl)

- University of Calgary. (n.d.).

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Bromomethyl)pyridine hydrobromide.

- El-Euch, F., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5416-5419.

- Sigma-Aldrich. (2024).

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

- Acros Organics. (2010).

- Common Organic Chemistry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ECHEMI. (n.d.). 2-bromo-4-(dibromomethyl)pyridine SDS.

- The Royal Society of Chemistry. (n.d.).

- PubChemLite. (2025). This compound hydrobromide.

- SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.).

- Jubilant Ingrevia Limited. (n.d.).

- ECHEMI. (n.d.). This compound Formula.

- Canadian Science Publishing. (n.d.). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

-

NIST. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

- PubChem. (n.d.). 4-Bromo-2,6-bis(bromomethyl)pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. fiveable.me [fiveable.me]

- 7. daneshyari.com [daneshyari.com]

- 8. Radical Allylic Bromination (Wohl-Ziegler Reaction) [mail.almerja.com]

- 9. This compound | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. chemscience.com [chemscience.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. file1.lookchem.com [file1.lookchem.com]

"2-Bromo-4-(bromomethyl)pyridine" chemical properties and reactivity

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)pyridine: Properties, Reactivity, and Applications

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its value lies in its dual reactivity: it possesses two distinct carbon-bromine bonds with orthogonal reactivity profiles. The bromomethyl group at the 4-position behaves as a reactive benzylic halide, while the bromo group at the 2-position acts as a typical aryl halide on an electron-deficient pyridine ring.

This unique structural arrangement allows for sequential and selective functionalization, making it a powerful intermediate for constructing complex molecular architectures. Researchers in drug discovery leverage this scaffold to synthesize novel pharmaceutical candidates, particularly for central nervous system disorders, while materials scientists use it to create functionalized polymers and ligands for catalysis.[1] This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and offers practical protocols for its application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 83004-14-2 | [2][3] |

| Molecular Formula | C₆H₅Br₂N | [2][3][4] |

| Molecular Weight | 250.92 g/mol | [2] |

| Boiling Point | 298.8 °C at 760 mmHg | [4] |

| Density | 1.955 g/cm³ | [4] |

| Flash Point | 134.5 °C | [4] |

| XLogP3 | 2.4 | [2][4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C-3, C-5, and C-6 positions of the pyridine ring. A characteristic singlet for the benzylic protons of the -CH₂Br group would appear further upfield, typically in the δ 4.4-4.8 ppm range.

-

¹³C NMR: The carbon NMR would display six signals. The carbon of the -CH₂Br group would be found around δ 30-35 ppm. The five aromatic carbons will have distinct shifts, with the carbon attached to the ring bromine (C-2) being significantly influenced by the halogen's electronegativity and anisotropy.[5]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ([M]⁺) will appear as a triplet, with peaks at m/z 249 (²⁷⁹Br), 251 (¹⁷⁹Br, ¹⁸¹Br), and 253 (²⁸¹Br) in a rough 1:2:1 intensity ratio. A prominent fragment would be the loss of a bromine radical from the bromomethyl group ([M-Br]⁺), which is a stable benzylic-type cation.[5]

The Core Concept: Orthogonal Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds. This orthogonality allows chemists to perform selective transformations at one site while leaving the other intact for subsequent reactions.

-

The 4-(Bromomethyl) Group (Benzylic Halide): This group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2).[7][8] The C(sp³)-Br bond is weaker, and the transition states (for SN2) and carbocation intermediates (for SN1) are stabilized by the adjacent pyridine ring through resonance.[7][9][10] This makes it the primary site of reaction with a wide range of common nucleophiles like amines, thiols, and alkoxides under relatively mild conditions.

-

The 2-Bromo Group (Aryl Halide): The C(sp²)-Br bond on the pyridine ring is significantly stronger and less reactive towards classical nucleophilic substitution.[11] Nucleophilic aromatic substitution (SNAr) is possible because the electron-deficient nature of the pyridine ring can stabilize the intermediate Meisenheimer complex, particularly for attacks at the 2- and 4-positions.[12][13][14] However, this typically requires strong nucleophiles and harsh conditions. The most effective way to functionalize this position is through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which proceed via a different mechanistic manifold (oxidative addition/reductive elimination).[12]

Reactivity and Synthetic Protocols

Nucleophilic Substitution at the 4-(Bromomethyl) Position

This is the most common transformation for this reagent. The benzylic bromide readily reacts with a vast array of nucleophiles.

Causality in Experimental Design: The choice between SN1 and SN2 pathways is influenced by the nucleophile, solvent, and substrate. For primary benzylic halides, the SN2 pathway often dominates, especially with strong, non-bulky nucleophiles. Polar aprotic solvents like DMF or Acetone are often chosen to dissolve the reactants and facilitate the SN2 mechanism without solvolysis. A weak base (e.g., K₂CO₃) is typically added to scavenge the HBr byproduct generated when using amine or thiol nucleophiles, preventing the protonation and deactivation of the nucleophile.

Protocol: Synthesis of N-((2-bromopyridin-4-yl)methyl)aniline

This protocol details a representative SN2 reaction with an amine nucleophile.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the starting material.

-

Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add aniline (1.1 eq) dropwise via syringe over 5 minutes. The addition of a slight excess of the nucleophile ensures the complete consumption of the electrophile.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Cross-Coupling Reactions at the 2-Bromo Position

To modify the C2-position, transition-metal catalysis is the method of choice. These reactions are foundational for creating C-C and C-heteroatom bonds.

Causality in Experimental Design: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. They require an inert atmosphere because the active Pd(0) catalyst and any organometallic intermediates are readily oxidized. A base is essential for the catalytic cycle, often to facilitate the transmetalation step (in Suzuki coupling) or to deprotonate a nucleophile (in Buchwald-Hartwig amination). The choice of ligand is critical; it stabilizes the palladium center, influences its reactivity, and promotes the desired oxidative addition and reductive elimination steps.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.

-

Heck Reaction: Reacts with alkenes to form substituted alkenes.

These reactions are typically performed after the desired nucleophilic substitution at the bromomethyl position, demonstrating the synthetic power of the molecule's orthogonal reactivity.

Safety and Handling

Proper safety precautions are mandatory when working with this compound and its derivatives.

-

Hazards: This compound is classified as harmful if swallowed.[15] Like many benzylic halides, it is a lachrymator and can cause severe skin and eye irritation or burns.[16][17] Handle with care to avoid inhalation of dust or vapors and direct contact.[15][16]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[16] Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[15][18]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[15][17] It is stable under recommended storage conditions.[15]

-

Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[15][16]

Conclusion

This compound is a highly valuable and versatile bifunctional reagent. The key to its utility is the pronounced difference in reactivity between its benzylic C(sp³)-Br bond and its aryl C(sp²)-Br bond. This allows for selective nucleophilic substitutions at the 4-(bromomethyl) position under mild conditions, followed by a diverse array of transition-metal-catalyzed cross-coupling reactions at the 2-bromo position. This predictable, stepwise functionalization provides a reliable pathway for the synthesis of complex, highly substituted pyridine derivatives, cementing its role as a critical tool for researchers in drug discovery and advanced materials development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]

Sources

- 1. 2-Bromo-4-(chloromethyl)pyridine | 864460-68-4 | Benchchem [benchchem.com]

- 2. This compound | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. 2-(Bromomethyl)pyridine hydrochloride (421552-94-5) for sale [vulcanchem.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Bromo-4-(bromomethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Pyridine Building Block

2-Bromo-4-(bromomethyl)pyridine is a key heterocyclic intermediate, valued in medicinal chemistry and organic synthesis for its dual reactivity. Its structure, featuring a bromine atom on the pyridine ring and a bromomethyl group, allows for sequential and selective functionalization. The pyridine core is a common motif in pharmaceuticals, and this building block provides a strategic entry point for the synthesis of complex molecular architectures.[1][2] This guide offers an in-depth exploration of its synthesis, chemical properties, and applications, with a focus on its role in drug discovery.

Core Properties and Identification

CAS Number: 83004-14-2[3]

Molecular Formula: C₆H₅Br₂N[3]

Molecular Weight: 250.92 g/mol [4]

| Property | Value | Source |

| Density | 1.955 g/cm³ | [3] |

| Boiling Point | 298.8 °C at 760 mmHg | [3] |

| Flash Point | 134.5 °C | [3] |

| Refractive Index | 1.613 | [3] |

| pKa | 0.38±0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 2-bromo-4-(hydroxymethyl)pyridine. This transformation is a critical step in accessing this versatile building block.

Synthesis of the Precursor: 2-bromo-4-(hydroxymethyl)pyridine

A common route to 2-bromo-4-(hydroxymethyl)pyridine involves the Sandmeyer-type reaction of 2-amino-4-methylpyridine to introduce the bromo group, followed by oxidation of the methyl group. An alternative approach starts with the halogenation of 4-pyridinemethanol.

Final Step: Bromination of 2-bromo-4-(hydroxymethyl)pyridine

The conversion of the hydroxyl group to a bromomethyl group is a standard procedure in organic synthesis, often employing phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-bromo-4-(hydroxymethyl)pyridine

-

Phosphorus tribromide (PBr₃)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

-

Procedure:

-

Dissolve 2-bromo-4-(hydroxymethyl)pyridine in toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (1.5 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The bromomethyl group is susceptible to nucleophilic substitution, while the 2-bromo position on the pyridine ring is ideal for transition-metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Substitution at the Bromomethyl Group

The benzylic-like bromide of the bromomethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Caption: Generalized S N 2 reaction of this compound.

The reaction typically proceeds via an S N 2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single concerted step.[5][6][7] The choice of solvent and reaction conditions can be tailored to the specific nucleophile being used.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position on the pyridine ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired 2-aryl-4-(bromomethyl)pyridine.[9][10]

-

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active compounds. The pyridine moiety is a well-known pharmacophore present in numerous approved drugs.[11][12] The ability to introduce diverse substituents at both the 2- and 4-positions allows for the exploration of structure-activity relationships in drug discovery programs. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine core can interact with the hinge region of the enzyme.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the strategic and selective introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access, 50(21), 5824–5827. Retrieved from [Link]

-

Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:83004-14-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

FutureLearn. (n.d.). Tools of the trade: understanding nucleophilic substitution reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Reaction Mechanism Notes. (n.d.). Organic Chemistry Revision Sheets. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

-

Betz, R., & Aveline, B. M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o4. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Utility of Drug Discovery in Medicinal and Organic Chemistry. Retrieved from [Link]

-

Subbaiah, M. A. M., Rautio, J., & Meanwell, N. A. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(4), 2099-2210. Retrieved from [Link]

-

STM Journals. (n.d.). Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

-

OUCI. (n.d.). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution…. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. futurelearn.com [futurelearn.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. This compound | CAS#:83004-14-2 | Chemsrc [chemsrc.com]

- 13. benchchem.com [benchchem.com]

- 14. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-(bromomethyl)pyridine

Abstract

2-Bromo-4-(bromomethyl)pyridine is a key bifunctional building block in synthetic chemistry, particularly valued in the development of pharmaceutical agents and functional materials. Its utility stems from the distinct reactivity of its two bromine substituents—one on the aromatic pyridine ring, amenable to cross-coupling reactions, and the other on the methyl group, acting as a potent electrophile for nucleophilic substitution. Unambiguous structural confirmation and purity assessment of this intermediate are paramount for its successful application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical basis for the expected spectral data, present detailed protocols for data acquisition, and offer insights into the interpretation of the resulting spectra, ensuring a self-validating system for researchers and drug development professionals.

Introduction: The Chemical Identity of this compound

This compound (CAS No: 83004-14-2) is a pyridine derivative with the molecular formula C₆H₅Br₂N.[1][2][3] Its molecular structure, featuring two distinct carbon-bromine bonds, provides a versatile platform for sequential and site-selective chemical modifications. The bromine atom at the C-2 position of the pyridine ring is significantly less reactive than the benzylic bromine of the 4-(bromomethyl) group. This reactivity differential is the cornerstone of its synthetic utility. Accurate spectroscopic characterization is not merely a quality control step but a critical component of experimental design, enabling chemists to confirm the integrity of the starting material and to monitor its transformation through subsequent reaction steps.

Caption: Workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the pyridine ring and the alkyl halide functionality.

Predicted FT-IR Data (Neat)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, -CH₂) | 2980 - 2920 | Weak |

| C=N and C=C stretch (pyridine ring) | 1600 - 1450 | Strong, multiple bands |

| C-H bend (aliphatic, -CH₂) | 1450 - 1400 | Medium |

| C-Br stretch (aromatic) | 1100 - 1000 | Strong |

| C-Br stretch (aliphatic) | 700 - 600 | Strong |

Trustworthiness through Self-Validation: The presence of both aromatic and aliphatic C-H stretches, coupled with characteristic ring vibrations and two distinct C-Br stretching bands, provides a unique fingerprint for the target molecule. The absence of a broad absorption around 3300 cm⁻¹ would confirm the lack of hydroxyl impurities (e.g., from hydrolysis of the bromomethyl group).

Experimental Protocol: FT-IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Acquire a background spectrum to measure the IR absorption of the atmosphere (CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added) over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Expected Mass Spectrometry Data (Electron Ionization - EI) The presence of two bromine atoms (isotopes: ⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) will result in a distinctive isotopic cluster for the molecular ion. The molecular weight of C₆H₅⁷⁹Br₂N is 248.88 Da, while C₆H₅⁸¹Br₂N is 252.87 Da. [4]

| Ion | Predicted m/z | Description & Expected Relative Intensity |

|---|---|---|

| [M]⁺ | 249 | Molecular ion containing two ⁷⁹Br isotopes. |

| [M+2]⁺ | 251 | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. (Most abundant peak in the cluster). |

| [M+4]⁺ | 253 | Molecular ion containing two ⁸¹Br isotopes. |

| [M-Br]⁺ | 170/172 | Loss of a bromine radical (likely from the -CH₂Br group). Will show a 1:1 isotopic pattern. |

| [M-CH₂Br]⁺ | 156/158 | Loss of the bromomethyl radical. Will show a 1:1 isotopic pattern. |

| [C₅H₄N]⁺ | 78 | Pyridyl cation fragment. |

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample by dissolving ~1 mg in 10 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 20 °C/min to a final temperature of 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Analysis: Inject 1 µL of the prepared solution. Analyze the resulting total ion chromatogram (TIC) to find the peak for the compound and extract the corresponding mass spectrum.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides a rapid check for key functional groups and the absence of hydroxyl impurities. Finally, mass spectrometry confirms the molecular weight and elemental composition through the highly characteristic bromine isotopic pattern. Together, these techniques provide a robust, self-validating analytical workflow that ensures the identity, purity, and integrity of this critical synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (2025). Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

-

CP Lab Safety. (2025). This compound, min 98%. Available at: [Link]

Sources

"2-Bromo-4-(bromomethyl)pyridine" stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-(bromomethyl)pyridine

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry, drug discovery, and materials science.[1] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a highly reactive bromomethyl group at the 4-position, makes it a versatile synthetic intermediate.[2][3] The bromine on the pyridine ring is amenable to various cross-coupling reactions, while the bromomethyl group serves as a potent electrophile for nucleophilic substitution, allowing for the strategic introduction of the pyridinylmethyl moiety into diverse molecular scaffolds.

The very features that make this compound a valuable synthetic tool—namely the reactive benzylic bromide-like functional group—are also the source of its inherent instability. A thorough understanding of its chemical reactivity and degradation pathways is therefore paramount for researchers to ensure its integrity from storage through to application, thereby guaranteeing experimental reproducibility and success. This guide provides a detailed examination of the stability of this compound, outlines the chemical principles dictating its proper storage and handling, and offers a practical experimental protocol for its use.

Section 1: Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to the high reactivity of its bromomethyl group. This group is analogous to a benzylic bromide, where the carbon-bromine bond is activated by the adjacent pyridine ring. This activation facilitates the departure of the bromide leaving group and stabilizes the transition state of nucleophilic substitution reactions.

The Electrophilic Nature of the Bromomethyl Group

The primary driver of the compound's reactivity is the electrophilic carbon of the -CH₂Br group. The pyridine ring, particularly with its electron-withdrawing nitrogen atom, enhances the partial positive charge on this carbon, making it a prime target for nucleophiles. This reactivity is harnessed in organic synthesis for alkylation reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. However, this same reactivity dictates its limited shelf-life and susceptibility to degradation if not stored under optimal conditions.

Key Factors Influencing Stability

Several environmental factors can compromise the purity and integrity of this compound. The principal agents of degradation are:

-

Moisture (Water): As a potent alkylating agent, the compound is highly susceptible to hydrolysis.

-

Light: Photons can provide the activation energy for undesirable side reactions, including radical-mediated decomposition.

-

Heat: Elevated temperatures accelerate the rate of all degradation reactions.

-

Oxygen: The benzylic-like position is susceptible to oxidation, which can be promoted by air, especially under the influence of light or heat.

-

Incompatible Materials: Contact with strong bases, oxidizing agents, and potent nucleophiles will lead to rapid decomposition.

Section 2: Degradation Pathways and Mechanisms

Understanding the potential chemical transformations that this compound can undergo is critical for establishing a self-validating storage protocol. The main degradation pathways are detailed below.

Hydrolysis

The most common degradation pathway is hydrolysis, which occurs in the presence of ambient or incidental moisture. Water acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the bromide ion in a nucleophilic substitution reaction.

-

Mechanism: The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, yielding 2-Bromo-4-(hydroxymethyl)pyridine and hydrobromic acid (HBr) as a byproduct. The generated HBr can further catalyze the degradation of the starting material or react with the pyridine nitrogen.

-

Consequence: This process reduces the purity of the alkylating agent, introducing the corresponding alcohol as a significant impurity and generating acid, which can complicate subsequent reactions.

Self-Alkylation and Polymerization

The pyridine nitrogen atom is itself nucleophilic and can react with the bromomethyl group of another molecule. This intermolecular reaction can lead to the formation of pyridinium salts, effectively causing dimerization or polymerization. While less common for this specific isomer compared to 2-(bromomethyl)pyridine, it remains a potential degradation route, leading to insoluble, colored byproducts.[4]

Oxidation

The methylene group, being in a position analogous to benzylic, is susceptible to oxidation, particularly in the presence of atmospheric oxygen, light, or trace metal impurities.[5][6] This can lead to the formation of 2-bromo-pyridine-4-carbaldehyde.

Photodecomposition

Many pyridine derivatives exhibit photosensitivity.[7] Although specific photodecomposition studies on this compound are not widely published, related compounds are known to be light-sensitive.[8] UV radiation can initiate the homolytic cleavage of the C-Br bond, generating radical intermediates. These highly reactive species can then participate in a cascade of undefined reactions, leading to discoloration (often yellowing or browning) and the formation of complex impurities.

The following diagram illustrates the primary degradation pathways.

Caption: Major degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a robust storage and handling strategy is essential to maximize the shelf-life and efficacy of this compound.

Storage Conditions

The following conditions are mandatory for maintaining the integrity of the compound. Adherence to these protocols constitutes a self-validating system; if the material is stored correctly, it can be trusted to perform as expected.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the kinetic rate of all degradation reactions, including hydrolysis and self-alkylation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces moisture and oxygen, directly inhibiting the primary degradation pathways of hydrolysis and oxidation. |

| Container | Use an amber glass bottle with a tight-fitting, corrosion-resistant cap. | Amber glass protects the compound from light, preventing photodecomposition.[8] A tight seal is crucial to prevent moisture ingress. |

| Location | Store in a dry, well-ventilated, designated area for toxic chemicals. | Ensures safety and prevents accidental contact with incompatible materials. The compound should be stored locked up. |

| Incompatibilities | Store away from strong bases, strong oxidizing agents, and nucleophiles. | Prevents rapid and potentially hazardous decomposition reactions. |

Handling Procedures

Due to its toxicity and reactivity, strict handling protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Dispensing: When weighing and dispensing, work quickly to minimize exposure to the laboratory atmosphere. Use clean, dry spatulas and glassware. After dispensing, flush the container headspace with an inert gas before resealing tightly.

-

Spill Management: In case of a spill, avoid creating dust. Absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

Section 4: Field-Proven Experimental Protocol: N-Alkylation

The primary application of this compound is as an alkylating agent. The following protocol provides a representative workflow for the N-alkylation of a heterocyclic amine, a common reaction in pharmaceutical synthesis.

Objective: To synthesize N-(2-Bromo-pyridin-4-ylmethyl)imidazole.

Methodology

-

Reagent Preparation:

-

Dissolve imidazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a flame-dried, round-bottom flask under an argon atmosphere.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution. Stir for 10 minutes at room temperature. Causality: The base deprotonates the imidazole N-H, generating the nucleophilic imidazolide anion required for the substitution reaction.

-

-

Addition of Electrophile:

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Add this solution dropwise to the stirring imidazole/base mixture at room temperature. Causality: A slight excess of the electrophile ensures complete consumption of the starting imidazole. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imidazole is consumed (typically 2-12 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, filter off the inorganic base (if K₂CO₃ was used).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.

-

Workflow Diagram

Caption: Experimental workflow for a typical N-alkylation reaction.

Conclusion

This compound is an indispensable reagent whose utility is directly proportional to its purity. Its inherent reactivity towards nucleophiles, moisture, oxygen, and light necessitates a stringent and scientifically-informed approach to its storage and handling. By implementing the protocols detailed in this guide—specifically, storage at refrigerated temperatures under an inert, dry, and dark atmosphere—researchers can significantly mitigate degradation, preserve the compound's integrity, and ensure the validity and reproducibility of their experimental outcomes.

References

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Online] Available at: [Link]

-

Pipzine Chemicals. 2-Bromo-4-pyridinemethanol. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

Chemsrc. This compound CAS#:83004-14-2. [Online] Available at: [Link]

-

Wang, B., et al. "Convenient oxidation of benzylic and allylic halides to aldehydes and ketones." Tetrahedron Letters, vol. 40, no. 7, 1999, pp. 1221-1224. Available at: [Link]

-

ResearchGate. Synthesis and Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Online] Available at: [Link]

-

Szymańska, E., et al. "Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms." Pharmaceuticals, vol. 14, no. 4, 2021, p. 353. Available at: [Link]

-

ResearchGate. Bromomethylpyridine may be forming the pyridinium salt with itself. [Online] Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H5Br2N | CID 12954806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-(Bromomethyl)pyridine hydrobromide, 98% | Fisher Scientific [fishersci.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-pyridinemethanol | Properties, Uses, Safety Data & Suppliers China | Buy High Quality Chemical Reagents [pipzine-chem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-4-(bromomethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and materials science, prized for its dual reactive sites that enable complex molecular architectures. However, its utility is matched by its potential hazards, stemming from its nature as a brominated pyridine and a reactive alkylating agent. This in-depth guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By elucidating the chemical rationale behind its reactivity and potential toxicity, this document equips researchers with the knowledge to implement self-validating safety protocols, ensuring both personal safety and experimental integrity.

Introduction: The Double-Edged Sword of Reactivity

This compound, with the molecular formula C₆H₅Br₂N, is a pyridine derivative featuring two distinct bromine substitutions. The bromo group on the pyridine ring and the bromomethyl group at the 4-position provide orthogonal handles for synthetic transformations. The pyridine nitrogen also influences the molecule's reactivity and biological interactions.

While no comprehensive, publicly available Safety Data Sheet (SDS) is dedicated solely to this compound, extensive data from closely related analogs—such as 2-Bromo-6-(bromomethyl)pyridine and various (bromomethyl)pyridine hydrobromide salts—allow for a robust, inferred hazard profile.[1][2][3] The primary hazards are associated with its corrosive nature and its function as an alkylating agent, which can pose significant health risks upon exposure.

Hazard Analysis: A Tale of Two Bromines

The hazardous nature of this compound is rooted in its structure. The bromomethyl group is a potent electrophile, making the compound a reactive alkylating agent. This reactivity is desirable for synthesis but also means it can react with biological nucleophiles, such as DNA and proteins, leading to potential cytotoxicity and mutagenicity.[4] The bromo-substituted pyridine ring further contributes to the compound's overall toxicity profile.

Based on data from analogous compounds, the primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][5]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Table 1: Hazard Summary and GHS Classifications (Inferred)

| Hazard Class | GHS Category (Inferred) | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is a synthesis of data from related brominated pyridine compounds and should be used as a guideline. Always perform a risk assessment before use.

Core Safety Protocols: A Self-Validating System

A multi-layered approach to safety is critical when handling this compound. The following protocols are designed to create a self-validating system of safety, where each step reinforces the others.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate PPE is non-negotiable. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Protective Equipment | Specifications and Rationale |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a splash hazard. |

| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat should be fully buttoned to protect against splashes. |

| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to pyridine-based compounds.[6] Double-gloving is recommended for prolonged handling. Gloves should be inspected before use and changed frequently. |

| Respiratory | Chemical Fume Hood | If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |

Handling and Storage: Mitigating Risk at Every Step

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][6] The container should be tightly closed to prevent moisture ingress.

-

Handling: Use non-sparking tools and take precautions against static discharge.[6] Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a safe workflow for a typical nucleophilic substitution reaction using this compound.

Caption: A typical experimental workflow for using this compound.

Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

Exposure Response

The following flowchart outlines the immediate actions to take in case of exposure.

Caption: Immediate first aid procedures for exposure to this compound.

Spill Management

In the event of a spill, evacuate the area and wear appropriate PPE. For small spills, use an absorbent material like sand or vermiculite to contain the chemical.[6] Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

-

Disposal: Dispose of waste through a licensed disposal company.[3]

Conclusion: Knowledge as the Ultimate Safety Tool

This compound is a valuable tool in the synthetic chemist's arsenal. By understanding its inherent reactivity and potential hazards, and by rigorously applying the safety protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture.

References

-

This compound | C6H5Br2N | CID 12954806. PubChem. [Link]

-

Management guidelines for preventing exposure to antineoplastics. PubMed Central. [Link]

Sources

Navigating the Bifunctional Landscape of 2-Bromo-4-(bromomethyl)pyridine: A Technical Guide to Regioselective Reactions

Abstract

This technical guide provides an in-depth analysis of the regioselective reactions of 2-Bromo-4-(bromomethyl)pyridine, a versatile bifunctional building block in organic synthesis. The presence of two distinct carbon-bromine bonds—one at an sp²-hybridized carbon on the pyridine ring and the other at an sp³-hybridized benzylic carbon—presents both a challenge and an opportunity for synthetic chemists. This document elucidates the underlying electronic and steric factors governing the reactivity of each site and offers a framework for achieving selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By understanding the interplay of nucleophile characteristics, reaction conditions, and catalyst selection, researchers can strategically manipulate this molecule to construct complex molecular architectures with high precision.

Introduction: The Duality of Reactivity

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its two reactive bromine substituents. The C(sp²)-Br bond at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is a suitable handle for various palladium-catalyzed cross-coupling reactions.[1][2] Concurrently, the C(sp³)-Br bond of the 4-(bromomethyl) group is a classic benzylic halide, primed for SN2 reactions with a wide range of nucleophiles.[3][4]

The central challenge in utilizing this reagent lies in controlling the regioselectivity of the reaction to favor substitution at either the aromatic or the benzylic position. This guide will dissect the factors that govern this selectivity, providing researchers with the predictive tools necessary to design successful and efficient synthetic strategies.

The Dichotomy of Nucleophilic Substitution: SNAr vs. SN2

The competition between nucleophilic attack at the C2-bromo and the 4-bromomethyl positions is the cornerstone of this molecule's reactivity. The outcome is determined by a delicate balance of the nucleophile's properties (hardness/softness, basicity, and sterics) and the reaction conditions (solvent, temperature, and presence of a base).

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[5][6] The attack of a nucleophile at the C2 position is stabilized by the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom.[5][6]

Caption: SNAr reaction pathway at the C2 position of the pyridine ring.

Generally, hard, and highly basic nucleophiles, such as alkoxides and primary/secondary amines, under elevated temperatures are more likely to favor the SNAr pathway. The choice of a polar aprotic solvent, such as DMF or DMSO, can also facilitate the formation of the charged Meisenheimer intermediate.

SN2 Substitution at the 4-(Bromomethyl) Position

The bromomethyl group at the 4-position behaves as a benzylic halide. The C-Br bond is polarized, and the carbon atom is electrophilic, making it an excellent substrate for SN2 reactions.[3][7] The transition state of the SN2 reaction is stabilized by the adjacent pyridine ring.

Caption: SN2 reaction pathway at the 4-(bromomethyl) position.

Soft, less basic, and sterically unhindered nucleophiles, such as thiolates, azides, and carboxylates, are more inclined to react via the SN2 pathway. Milder reaction conditions, including lower temperatures and the use of less polar solvents like THF or acetonitrile, generally favor substitution at the benzylic position.

Controlling Regioselectivity: A Predictive Framework

The selection of the nucleophile is a critical determinant of the reaction's regioselectivity. The Hard and Soft Acids and Bases (HSAB) theory provides a useful framework for predicting the outcome. The C2 carbon, being part of an aromatic system, is considered a "harder" electrophilic center, while the sp³-hybridized benzylic carbon is a "softer" center.

| Nucleophile Type | Predominant Reaction Pathway | Rationale |

| Hard Nucleophiles | ||

| Alkoxides (e.g., NaOMe, NaOEt) | SNAr at C2 | Hard nucleophiles prefer to attack the harder electrophilic C2 position. |

| Primary/Secondary Amines | SNAr at C2 (often requires heat) | Hard nucleophiles; elevated temperatures favor the higher activation energy SNAr process. |

| Soft Nucleophiles | ||

| Thiolates (e.g., NaSPh) | SN2 at CH₂Br | Soft nucleophiles preferentially attack the softer benzylic carbon. |

| Azide (e.g., NaN₃) | SN2 at CH₂Br | Soft nucleophile, excellent for SN2 reactions. |

| Carboxylates (e.g., NaOAc) | SN2 at CH₂Br | Moderately soft nucleophile, favors the lower activation energy SN2 pathway. |

| Borderline Nucleophiles | ||

| Cyanide (e.g., NaCN) | Mixture, condition dependent | Can act as both a hard (N-attack) and soft (C-attack) nucleophile. Solvent and temperature are critical. |

Table 1: Predicted Regioselectivity based on Nucleophile Type.

Experimental Protocols for Selective Substitution

The following protocols are generalized methodologies based on established principles of nucleophilic substitution on similar substrates. Optimization for specific nucleophiles and desired outcomes is highly recommended.

Protocol for Selective SN2 Substitution at the 4-(Bromomethyl) Position

This protocol is designed for soft nucleophiles, such as thiols, to selectively functionalize the benzylic position.

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add the thiol at room temperature.

-

Stir the mixture for 15-20 minutes to allow for the formation of the thiolate.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Selective SNAr at the C2-Position

This protocol is tailored for hard nucleophiles, such as primary or secondary amines, to achieve substitution at the aromatic C2-position.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., piperidine) (2.0-3.0 eq)

-

Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a sealed reaction vessel, dissolve this compound in DMF or DMSO.

-

Add the amine and the base to the solution.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or crystallization.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 2-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[8][9] The key to achieving regioselectivity is the significantly higher reactivity of the C(sp²)-Br bond compared to the C(sp³)-Br bond towards oxidative addition to the Pd(0) catalyst under typical cross-coupling conditions.

Caption: Regioselective Palladium-Catalyzed Cross-Coupling Reactions.

This inherent difference in reactivity allows for the selective functionalization of the C2 position while leaving the bromomethyl group intact for subsequent transformations.

Protocol for Selective Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The regioselective functionalization of this compound is a readily achievable goal through the careful consideration of fundamental organic chemistry principles. The dichotomy between the SNAr-active C2-bromo position and the SN2-susceptible 4-bromomethyl group can be effectively controlled by the judicious choice of nucleophile and reaction conditions. Furthermore, the disparate reactivity of the two C-Br bonds in palladium-catalyzed cross-coupling reactions provides a reliable avenue for selective C-C bond formation at the aromatic core. This guide provides a strategic framework and practical protocols to empower researchers in leveraging the synthetic potential of this valuable bifunctional building block for the efficient construction of complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]